N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide
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Overview
Description
N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide is a synthetic organic compound with a unique structure that includes a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]thiophene core: This step involves the cyclization of a suitable precursor under specific conditions.
Introduction of the carboxamide group: This step involves the reaction of the cyclopenta[b]thiophene core with a carboxamide precursor.
Methoxylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers.
Scientific Research Applications
N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxylate
- N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-sulfonamide
Uniqueness
N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
N-methoxy-N,5,5-trimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H17NO2S/c1-12(2)6-8-5-9(16-10(8)7-12)11(14)13(3)15-4/h5H,6-7H2,1-4H3 |
InChI Key |
KHEMBPIPWTVCLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1)SC(=C2)C(=O)N(C)OC)C |
Origin of Product |
United States |
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